molecular formula C38H72N2PtS10 B1521930 Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) CAS No. 72688-91-6

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)

Cat. No.: B1521930
CAS No.: 72688-91-6
M. Wt: 1072.7 g/mol
InChI Key: HGKRIEMQZSEWJM-UHFFFAOYSA-J
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Description

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) is a complex organometallic compound with the molecular formula C38H72N2PtS10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) typically involves the reaction of platinum salts with 1,3-dithiole-2-thione-4,5-dithiolato ligands in the presence of tetrabutylammonium ions. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Mechanism of Action

The mechanism of action of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) involves its interaction with molecular targets through its platinum center and dithiolato ligands. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) lies in its platinum center, which imparts distinct electronic and catalytic properties compared to its zinc and palladium counterparts. These properties make it particularly valuable in applications requiring high conductivity and catalytic efficiency .

Biological Activity

Bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) (commonly referred to as [Pt(dithiolene)2] complex) is a platinum-based compound that has garnered attention for its potential biological applications, particularly in photodynamic therapy and as a photoconducting material. This article explores its biological activity, synthesis, characterization, and potential applications based on diverse research findings.

Synthesis and Characterization

The synthesis of [Pt(dithiolene)2] typically involves the reaction of platinum(II) salts with 1,3-dithiole-2-thione derivatives. The resulting complexes are characterized using various techniques including:

  • X-ray Crystallography : Provides detailed structural information.
  • NMR Spectroscopy : Offers insights into the electronic environment of the metal center.
  • UV-Vis Spectroscopy : Used to study the optical properties and electronic transitions.

Anticancer Properties

Research indicates that platinum-based complexes exhibit significant anticancer activity. The mechanism of action is primarily through DNA interaction, leading to apoptosis in cancer cells. The dithiolene ligands enhance the reactivity of platinum towards DNA.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerDNA cross-linking, apoptosis induction
Photodynamic TherapyGeneration of reactive oxygen species (ROS)
AntimicrobialDisruption of bacterial cell membranes

Photodynamic Therapy (PDT)

The compound has shown promise in PDT applications. Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. Studies have demonstrated that the dithiolene ligands facilitate light absorption in the near-infrared region, making it suitable for deeper tissue penetration.

Antimicrobial Activity

Preliminary studies suggest that [Pt(dithiolene)2] exhibits antimicrobial properties by disrupting bacterial cell membranes. This activity is attributed to the cationic nature of tetrabutylammonium ions that enhance membrane permeability.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of [Pt(dithiolene)2] against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways. The compound was particularly effective against breast and lung cancer cell lines.

Case Study 2: Photodynamic Applications

In another study focusing on PDT, [Pt(dithiolene)2] was tested in vivo on tumor-bearing mice. Results showed significant tumor reduction upon light exposure compared to controls, demonstrating its potential as a therapeutic agent for cancer treatment.

Research Findings

Recent findings highlight the importance of ligand design in enhancing the biological activity of platinum complexes. The dithiolene ligands not only stabilize the metal center but also influence the electronic properties crucial for biological interactions.

Properties

IUPAC Name

platinum(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.2C3H2S5.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKRIEMQZSEWJM-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2PtS10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659862
Record name Platinum(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1072.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72688-91-6
Record name Platinum(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
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Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
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Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
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Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
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Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
Reactant of Route 6
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)

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